2-Oleoyl-sn-glycero-3-phosphocholine
Overview
Description
2-Oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of phospholipid that is a major component of biological membranes. It is a diacylglycerol phospholipid, meaning it contains two fatty acid chains attached to a glycerol backbone. This compound is significant in biophysical experiments and is used to study various subjects such as lipid rafts and membrane dynamics .
Mechanism of Action
Target of Action
2-Oleoyl-sn-glycero-3-phosphocholine, also known as POPC, is a phosphatidylcholine and a diacylglycerol phospholipid . It is naturally present in eukaryotic cell membranes . It is a highly reactive molecule that can be isolated from fish tissue samples . It is also a parasympathomimetic acetylcholine precursor .
Mode of Action
POPC reduces air-liquid interface associated surface tension . It is effective in alleviating alveolar collapse and pulmonary edema . It rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter .
Biochemical Pathways
POPC is involved in the NAD(P)H-dependent conversion of radioactive oleate into linoleate, indicating acyl-CoA: lysophosphatidylcholine acyltransferase and 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine delta 12-desaturase (delta 12-desaturase) activity .
Pharmacokinetics
It is known that it rapidly delivers choline to the brain across the blood–brain barrier .
Result of Action
POPC is effective in alleviating alveolar collapse and pulmonary edema . It is also used in systems mimicking the cell membrane such as Nanodiscs .
Action Environment
POPC is typically considered one of the model lipids for biophysical experiments . It has been used to study various subjects such as lipid rafts
Biochemical Analysis
Biochemical Properties
2-Oleoyl-sn-glycero-3-phosphocholine is a major component of eukaryotic cell membranes and is crucial for maintaining membrane fluidity under physiological conditions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced by the action of phospholipases, which hydrolyze one of the fatty acids .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce cellular effects via G-protein-dependent activation of adenylyl cyclase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules and can influence enzyme inhibition or activation . Changes in gene expression are also associated with this compound .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in specific ways. It interacts with transporters or binding proteins and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oleoyl-sn-glycero-3-phosphocholine can be synthesized through a series of chemical reactions involving the esterification of glycerol with oleic acid and phosphocholine. The process typically involves the following steps:
Esterification: Glycerol is esterified with oleic acid in the presence of a catalyst such as sulfuric acid to form 2-oleoyl-glycerol.
Phosphorylation: The 2-oleoyl-glycerol is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar chemical processes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed by phospholipases to produce lysophosphatidylcholine and free fatty acids.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-Oleoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar in structure but with a palmitoyl group at the sn-1 position.
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains a stearoyl group at the sn-1 position.
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine: The positions of the oleoyl and palmitoyl groups are reversed.
Uniqueness
2-Oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role in mimicking mammalian phospholipid composition. This makes it particularly useful in studies of membrane dynamics and in the development of liposomal drug delivery systems .
Properties
IUPAC Name |
[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULIDBRAXVDKBU-PTGWMXDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647292 | |
Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-65-3 | |
Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPC(0:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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